N-(5-Amino-2-methylphenyl)-3-propoxybenzamide
Overview
Description
N-(5-Amino-2-methylphenyl)-3-propoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring and a propoxy group attached to a benzamide moiety
Mechanism of Action
Target of Action
Similar compounds, such as n-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, have been synthesized and studied for their antimicrobial activities against clinically isolated strains . These compounds also showed antioxidant activity .
Mode of Action
Related compounds have been found to exhibit antimicrobial and antioxidant activities . The antimicrobial activity could be due to the inhibition of essential microbial enzymes, while the antioxidant activity could be attributed to the neutralization of free radicals .
Biochemical Pathways
Based on the observed antimicrobial and antioxidant activities of related compounds , it can be inferred that the compound may interfere with microbial metabolic pathways and oxidative stress pathways.
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Related compounds have demonstrated antimicrobial and antioxidant activities , suggesting that N-(5-Amino-2-methylphenyl)-3-propoxybenzamide may have similar effects.
Action Environment
The compound’s storage recommendations suggest that it should be kept in a dark place and in an inert atmosphere at 2-8°c , indicating that light, oxygen, and temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-3-propoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Alkoxy derivatives with different alkyl chains.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-3-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: Known for its use as an intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Similar in structure but with different functional groups, leading to varied biological activities.
Uniqueness
N-(5-Amino-2-methylphenyl)-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its propoxy group differentiates it from other similar compounds, potentially leading to unique applications in research and industry.
Biological Activity
N-(5-Amino-2-methylphenyl)-3-propoxybenzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.36 g/mol. The compound features an amino group, a propoxy group, and a benzamide structure, which contribute to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 5-amino-2-methylbenzoic acid and 3-propoxybenzoyl chloride.
- Amidation Reaction : The two reactants undergo an amidation reaction in the presence of a base such as triethylamine, usually conducted in an organic solvent like dichloromethane.
- Purification : The product is purified through recrystallization or chromatography to isolate the desired compound.
Biological Activity
This compound exhibits a range of biological activities, making it a subject of interest in various research fields:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition can lead to anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This is thought to occur through the modulation of signaling pathways associated with cell proliferation and survival .
- Neuropharmacological Effects : Recent investigations have indicated that this compound may interact with neurotransmitter receptors, specifically targeting the metabotropic glutamate receptor subtype 5 (mGlu5). Such interactions could provide new avenues for treating neuropsychiatric disorders .
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Targeting Enzymes : The compound selectively inhibits enzymes like COX, which play a significant role in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators .
- Modulation of Signaling Pathways : It modulates various signaling pathways related to inflammation and cell growth. For instance, inhibition of kinases involved in cell cycle regulation may lead to reduced tumor growth in cancer models .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of COX enzymes compared to control groups, suggesting its potential as an anti-inflammatory agent .
- Cancer Cell Lines : Research involving various cancer cell lines has shown that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, indicating its potential use as an anticancer therapeutic .
- Neuropharmacological Applications : A study investigating the effects on mGlu5 receptors found that this compound could enhance receptor activity under certain conditions, suggesting a dual role in modulating excitatory neurotransmission and providing neuroprotective effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N-(5-Amino-2-methylphenyl)-4-propoxybenzamide | Structure | Anti-inflammatory |
N-(3-Amino-2-methylphenyl)-3-butoxybenzamide | Structure | Anticancer |
N-(5-Amino-2-methylphenyl)-3-butoxybenzamide | Structure | Neuroprotective |
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-propoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-9-21-15-6-4-5-13(10-15)17(20)19-16-11-14(18)8-7-12(16)2/h4-8,10-11H,3,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYBLNEHGPOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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